(3-(Piperidin-4-yl)phenyl)methanol
Description
Contextualization within Piperidine (B6355638) and Phenylmethanol Chemical Scaffolds
The piperidine moiety is a ubiquitous structural motif found in a vast number of biologically active compounds and pharmaceuticals. nih.gov This six-membered nitrogen-containing heterocycle is a key component in drugs targeting a wide array of conditions, including cancer, Alzheimer's disease, and infectious diseases. nih.govresearchgate.netresearchgate.net The conformational flexibility of the piperidine ring, along with the basicity of the nitrogen atom, allows for specific interactions with biological targets. The introduction of a piperidine scaffold can modulate a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug-like characteristics. researchgate.netresearchgate.net
Similarly, the phenylmethanol (or benzyl (B1604629) alcohol) scaffold is a common feature in organic chemistry. The hydroxyl group attached to a benzyl core can undergo a variety of chemical transformations, including oxidation, esterification, and etherification, providing numerous avenues for structural elaboration.
The combination of these two important pharmacophores in (3-(Piperidin-4-yl)phenyl)methanol results in a molecule with dual functionality. The piperidine nitrogen can be functionalized through reactions like N-alkylation or N-acylation, while the benzylic alcohol can be modified to introduce different functional groups or linkers. This dual reactivity makes it a highly valuable intermediate for creating diverse molecular architectures.
Significance as a Synthetic Intermediate in Organic Chemistry Research
The primary significance of this compound lies in its role as a synthetic intermediate. Organic chemists utilize this compound as a starting point to construct more elaborate molecules with desired properties. For instance, it has been employed as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are bifunctional molecules that can induce targeted protein degradation. scientificlabs.iesigmaaldrich.com The rigid phenyl group combined with the more flexible piperidine ring can influence the three-dimensional orientation of the PROTAC, which is crucial for the formation of the ternary complex and subsequent protein degradation. scientificlabs.iesigmaaldrich.com
The synthesis of derivatives of this compound often involves the protection of one of the reactive sites (the piperidine nitrogen or the alcohol) while the other is being modified. For example, the piperidine nitrogen is often protected with a Boc (tert-butyloxycarbonyl) group to allow for selective reactions at the hydroxyl group. ktu.edu Subsequent deprotection then allows for further functionalization of the piperidine nitrogen.
Various synthetic strategies can be employed to create derivatives of this core structure. For example, the hydroxyl group can be converted to a leaving group, allowing for nucleophilic substitution reactions. Alternatively, the piperidine nitrogen can participate in coupling reactions to attach other molecular fragments. unisi.it The versatility of this intermediate allows for the systematic exploration of chemical space around this scaffold, which is a key strategy in modern drug discovery and materials science. whiterose.ac.uknih.gov
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(3-piperidin-4-ylphenyl)methanol |
InChI |
InChI=1S/C12H17NO/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11/h1-3,8,11,13-14H,4-7,9H2 |
InChI Key |
RQLZNYDLRDDTRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=CC(=C2)CO |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 3 Piperidin 4 Yl Phenyl Methanol
Application of Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in confirming the chemical structure of (3-(Piperidin-4-yl)phenyl)methanol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are primarily used.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. In a typical spectrum of this compound, distinct signals corresponding to the aromatic protons of the phenyl ring, the protons of the piperidine (B6355638) ring, and the benzylic and hydroxyl protons can be observed. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons typically appear in the downfield region (around 7.2-7.4 ppm), while the aliphatic protons of the piperidine ring are found in the upfield region. rsc.org The multiplicity of the signals (singlet, doublet, triplet, etc.) arises from spin-spin coupling between neighboring protons and provides valuable information about the connectivity of the atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. Each carbon atom in this compound gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are spread over a wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. rsc.org The carbons of the aromatic ring typically resonate in the range of 125-145 ppm, while the carbons of the piperidine ring and the benzylic carbon appear at higher field strengths. rsc.orgrsc.org
There is no fluorine in the molecular structure of this compound, therefore ¹⁹F NMR is not applicable for its direct characterization.
Interactive NMR Data Table for this compound Analogs
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | Source |
| Diphenylmethanol | 7.43 – 7.34 (m, 4H), 7.29 (ddd, J = 7.0, 5.2, 1.4 Hz, 1H), 7.21 (s, 1H), 7.13 (dd, J = 8.2, 1.1 Hz, 1H), 6.76 (d, J = 8.2 Hz, 1H), 5.81 (s, 1H), 4.57 (t, J = 8.7 Hz, 2H), 3.19 (t, J = 8.7 Hz, 2H), 2.22 (s, 1H) | 159.6, 144.1, 136.2, 128.4, 127.4, 127.3, 126.8, 126.3, 123.4, 109.0, 76.0, 71.3, 29.7 | rsc.org |
| (4-methoxyphenyl)(phenyl)methanol | 7.61 (d, J = 8.3 Hz, 2H), 7.53 (d, J = 8.4 Hz, 2H), 7.30 – 7.27 (m, 2H), 6.92 – 6.88 (m, 2H), 5.87 (s, 1H), 3.82 (s, 3H), 2.27 (s, 1H) | 159.4, 147.7, 135.5, 129.3 (q, JF = 23.2 Hz), 128.0, 126.5, 125.32 (q, JF = 3.8 Hz), 114.1, 75.3, 55.3 | rsc.org |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands are expected. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule typically appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The N-H stretching vibration of the secondary amine in the piperidine ring is expected in the region of 3300-3500 cm⁻¹. nist.govnist.govsigmaaldrich.com Bending vibrations for these groups also appear at lower frequencies, providing further structural confirmation.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In a typical mass spectrum of this compound, the molecular ion peak (M⁺) corresponding to the exact mass of the molecule would be observed. guidechem.com High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight with very high accuracy, allowing for the determination of the elemental composition and confirming the molecular formula (C₁₂H₁₇NO). guidechem.comrsc.org The fragmentation pattern observed in the mass spectrum can also provide structural information as the molecule breaks apart in a predictable manner.
X-ray Crystallography for Solid-State Structure Determination
Example Crystal Data for a Related Compound
| Parameter | Value | Source |
| Compound | 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 10.214(9) | researchgate.net |
| b (Å) | 11.371(5) | researchgate.net |
| c (Å) | 20.939(16) | researchgate.net |
| β (°) | 115.399(2) | researchgate.net |
| V (ų) | 2197(3) | researchgate.net |
| Z | 4 | researchgate.net |
The six-membered piperidine ring is not planar and can adopt several conformations. The most stable conformation is typically the chair form, which minimizes steric and torsional strain. wikipedia.orgacs.orgias.ac.inresearchgate.net In the chair conformation of this compound, the substituents on the piperidine ring can be in either axial or equatorial positions. The preferred orientation is the one that minimizes steric interactions. It is generally favored for the bulky (3-hydroxymethylphenyl) group at the C4 position to occupy an equatorial position to reduce 1,3-diaxial interactions. wikipedia.org Less stable conformations like the twist-boat may also exist in equilibrium, although they are generally of higher energy. ias.ac.in X-ray crystallography provides precise torsional angles that definitively establish the chair conformation and the axial/equatorial orientation of the substituents in the solid state. iucr.orgresearchgate.netresearchgate.net
Investigation of Intermolecular Interactions within the Crystal Lattice
A thorough search of scientific literature and crystallographic databases reveals a significant gap in the experimental data for the specific compound this compound. To date, no published studies appear to have successfully crystallized this compound and conducted single-crystal X-ray diffraction analysis. As a result, there is no publicly available information regarding its crystal lattice structure, including unit cell parameters, space group, or the specific geometric arrangement of the molecules in the solid state.
The absence of a determined crystal structure makes a detailed investigation of the intermolecular interactions within the lattice of this compound impossible. The precise nature of the hydrogen bonding network, which would be anticipated between the hydroxyl group of the methanol (B129727) moiety and the nitrogen atom of the piperidine ring, as well as potential C-H···π interactions involving the phenyl ring, remains speculative without experimental data.
While computational methods, such as those based on Density Functional Theory (DFT), could theoretically predict the likely intermolecular interactions and stable crystal packing, such studies also appear to be absent from the available literature for this specific molecule.
Therefore, a scientifically accurate and detailed discussion of the intermolecular interactions within the crystal lattice of this compound cannot be provided at this time. Further experimental work, specifically the successful crystallization and subsequent X-ray crystallographic analysis, is required to elucidate these structural details.
Reactivity Profiles and Chemical Transformations of 3 Piperidin 4 Yl Phenyl Methanol
Reactions at the Hydroxyl Group
The primary alcohol functionality in (3-(Piperidin-4-yl)phenyl)methanol is a key site for various chemical modifications, including esterification, ether formation, oxidation, and reduction.
The hydroxyl group can be readily converted into esters and ethers through several established synthetic methods.
Esterification: The formation of an ester linkage is a common transformation. For instance, an alcohol can be reacted with an acyl halide or an acid anhydride (B1165640) to yield the corresponding ester. A specific example, though not on the target molecule itself, is the conversion of an alcohol to a trifluoroacetate (B77799) ester using trifluoroacetic anhydride (TFAA) in pyridine (B92270), a reaction often used for creating derivatives for gas chromatography analysis. orgsyn.org Another relevant transformation is the synthesis of β-keto-amides, which can involve amide coupling followed by oxidation of a secondary alcohol. nih.gov
Ether Formation: The Williamson ether synthesis is a classic and versatile method for preparing ethers. youtube.com This reaction involves the deprotonation of the alcohol to form an alkoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. youtube.comorganic-chemistry.org The alkoxide is typically formed by treating the alcohol with a strong base such as sodium hydride (NaH) or sodium metal. youtube.com
Another significant method for ether synthesis is the alkoxymercuration-demercuration of alkenes. This two-step process involves the addition of an alcohol across the double bond of an alkene, mediated by a mercury salt like mercuric acetate, followed by reduction with sodium borohydride. libretexts.org This method follows Markovnikov's rule and is effective for a range of primary, secondary, and tertiary alcohols. libretexts.org
| Reaction Type | General Reagents | Product | Reference |
|---|---|---|---|
| Esterification | Acyl Halide / Acid Anhydride | Ester | orgsyn.org |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Ether | youtube.comorganic-chemistry.org |
| Alkoxymercuration-Demercuration | 1. Alkene, Hg(OAc)2 2. NaBH4 | Ether | libretexts.org |
The benzylic alcohol of this compound can be oxidized to an aldehyde or a carboxylic acid, while related functional groups can be reduced to the alcohol.
Oxidation: The oxidation of primary alcohols to aldehydes can be achieved using specific reagents that prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) is one such mild oxidizing agent that effectively converts primary alcohols to aldehydes. rsc.org Another method involves the use of 2-iodoxybenzoic acid (IBX). rsc.org
Reduction: While the parent compound is an alcohol, related derivatives can be reduced to yield this functionality. For example, the reduction of a methyl ester to a primary alcohol can be accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄). unisi.it A milder reducing agent, diisobutylaluminium hydride (DIBAL-H), can be used to reduce esters to aldehydes. rsc.org Furthermore, catalytic hydrogenation, for instance using palladium on carbon (Pd/C) under a hydrogen atmosphere, can be employed to reduce certain functional groups, including the deprotection of benzyl (B1604629) groups or the reduction of other unsaturated systems. google.com
| Transformation | Reagent | Starting Material | Product | Reference |
|---|---|---|---|---|
| Oxidation | Dess-Martin Periodinane (DMP) / IBX | Primary Alcohol | Aldehyde | rsc.org |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ester / Carboxylic Acid | Primary Alcohol | unisi.it |
| Reduction | Diisobutylaluminium Hydride (DIBAL-H) | Ester | Aldehyde | rsc.org |
| Hydrogenation | H₂, Pd/C | (e.g., Hydroxy-protected group) | Alcohol | google.com |
Transformations Involving the Piperidine (B6355638) Nitrogen Atom
The secondary nitrogen atom in the piperidine ring is a nucleophilic center that readily participates in N-alkylation and N-acylation reactions.
N-Alkylation: The piperidine nitrogen can be alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution.
N-Acylation: N-acylation is a common transformation used to introduce an acyl group onto the piperidine nitrogen, forming an amide. This can be achieved using various reagents and coupling agents. For example, the reaction of a piperidine derivative with a carboxylic acid can be promoted by coupling agents like 1,1'-Carbonyldiimidazole (CDI) or a combination of N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov N-acetylation can be specifically carried out using reagents like acetyl chloride or acetic anhydride. google.com The widely used tert-butyloxycarbonyl (Boc) protecting group is introduced via N-acylation using di-tert-butyl dicarbonate (B1257347). unisi.itnih.gov
| Reaction Type | Reagents | Functional Group Formed | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | Tertiary Amine | General Knowledge |
| N-Acylation (Amide Coupling) | Carboxylic Acid, CDI or HBTU/HOBt | Amide | nih.gov |
| N-Acetylation | Acetyl Chloride / Acetic Anhydride | Acetamide | google.com |
| N-Boc Protection | Di-tert-butyl dicarbonate (Boc)₂O | Carbamate | unisi.itnih.gov |
Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. youtube.comyoutube.com In the context of this compound, the substituents on the piperidine ring can influence the accessibility of the nitrogen atom's lone pair of electrons to incoming electrophiles.
Reactions of the Phenyl Ring
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, and its reactivity can be further harnessed through cross-coupling reactions. The existing substituents—the hydroxymethyl group (-CH₂OH) and the piperidin-4-yl group—are ortho-, para-directing activators.
Examples of relevant reactions on similar aromatic systems include palladium-catalyzed cross-coupling reactions like the Suzuki reaction. This reaction allows for the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate under the catalysis of a palladium complex. unisi.it Another powerful tool is the Heck reaction, which can be performed asymmetrically using rhodium catalysts to couple arylboronic acids with activated pyridines, suggesting a potential pathway for further functionalization of the phenyl ring. acs.org These modern coupling reactions offer a broad scope for introducing diverse functional groups onto the aromatic core of the molecule. researchgate.netacs.org
Insufficient Information to Generate Article on the Chemical Compound “this compound”
The planned article was to be structured around the following core outline:
4.3.1. Electrophilic and Nucleophilic Substitutions 4.4. Mechanistic and Kinetic Investigations 4.4.1. Studies on Reaction Mechanism and Rate-Determining Steps 4.4.2. Substituent Effects on Reaction Kinetics
The investigation sought to uncover detailed research findings, including data tables on electrophilic and nucleophilic substitutions, as well as mechanistic and kinetic studies. However, the search did not yield any specific studies on the electrophilic aromatic substitution of the phenyl ring or nucleophilic substitution at the piperidine ring of this compound. Furthermore, no mechanistic or kinetic investigations, including studies on reaction mechanisms, rate-determining steps, or the effects of substituents on the reaction kinetics of this specific compound, could be located.
General information on related compounds, such as other 4-phenylpiperidine (B165713) derivatives and substituted benzyl alcohols, was found. This information suggests that the phenyl ring of this compound would likely undergo electrophilic substitution, with the hydroxymethyl and piperidinyl groups directing the position of substitution. The nitrogen atom of the piperidine ring is expected to be nucleophilic and participate in reactions such as alkylation and acylation. However, without specific studies on this compound, any discussion would be purely speculative and would not meet the required standard of a professional, authoritative, and scientifically accurate article based on diverse sources.
Due to the absence of specific research data for this compound in the specified areas of reactivity, it is not possible to generate the requested article with the required level of detail and scientific rigor.
Computational and Theoretical Investigations of 3 Piperidin 4 Yl Phenyl Methanol
Molecular Modeling and Simulations
Molecular modeling and simulation techniques are powerful tools for exploring the dynamic nature of molecules and their interactions with their environment. For (3-(Piperidin-4-yl)phenyl)methanol, these methods are crucial for understanding its conformational landscape and predicting its behavior in biological systems.
The piperidine (B6355638) ring typically adopts a low-energy chair conformation to minimize steric strain. In this conformation, the substituents can be oriented in either axial or pseudo-equatorial positions. nih.gov For this compound, the bulky phenylmethanol group would be expected to predominantly occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.
Systematic searches or molecular dynamics simulations can be performed to explore the rotational barrier around the C-C bond linking the two rings. nih.gov These calculations yield a set of low-energy structures, providing a picture of the molecule's preferred shapes. The relative energies of these conformers determine their population distribution at a given temperature. Studies on similar 4-phenylpiperidine (B165713) structures have shown that the heterocyclic ring often prefers a half-chair conformation with the phenyl ring in a pseudo-equatorial position. nih.gov
Table 1: Representative Data from a Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (C-C-C-N) | Piperidine Ring Conformation | Relative Energy (kcal/mol) |
| 1 | 45° | Chair | 0.00 |
| 2 | 180° | Chair | 1.25 |
| 3 | -60° | Skew-Boat | 5.80 |
| 4 | 90° | Chair | 2.10 |
This table is for illustrative purposes and represents the type of data generated from conformational analysis studies.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly relevant in drug discovery, where researchers aim to understand how a ligand, such as this compound, might interact with a biological target like a protein or enzyme.
The process involves placing the 3D structure of the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. The hydroxyl (-OH) group and the secondary amine (-NH) in the piperidine ring of this compound are capable of forming key hydrogen bonds with amino acid residues in a protein's active site. The phenyl ring can participate in hydrophobic or π-π stacking interactions.
Computational analyses can indicate engagement with specific, previously untargeted portions of a binding site. nih.gov Docking studies on similar piperidine-containing molecules have successfully predicted their binding modes and inhibitory properties against various targets, such as topoisomerase IIα. nih.gov These simulations can guide the design of more potent and selective derivatives.
Table 2: Illustrative Predicted Interactions of this compound in a Hypothetical Protein Active Site
| Ligand Functional Group | Interacting Protein Residue | Interaction Type | Distance (Å) |
| Piperidine -NH | Aspartic Acid (ASP) | Hydrogen Bond | 2.8 |
| Methanol (B129727) -OH | Serine (SER) | Hydrogen Bond | 3.1 |
| Phenyl Ring | Phenylalanine (PHE) | π-π Stacking | 4.5 |
| Piperidine CH2 | Leucine (LEU) | Hydrophobic | 3.9 |
This table is for illustrative purposes and represents typical output from molecular docking simulations.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure and reactivity of molecules.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. scirp.org By solving the Schrödinger equation in an approximate manner, DFT can be used to optimize the molecular geometry and calculate a wide range of molecular parameters for this compound. nih.gov
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. nih.gov The MEP map for this compound would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms, indicating sites for nucleophilic attack. nih.gov
Table 3: Representative Molecular Parameters for this compound Calculated by DFT (B3LYP/6-31G(d,p))
| Parameter | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.5 Debye |
| Total Energy | -655.4 Hartree |
This table is for illustrative purposes and represents the type of data generated from DFT calculations.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, generating a unique surface for each molecule.
The Hirshfeld surface can be mapped with various properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii in red, indicating close interactions like hydrogen bonds. nih.gov For this compound, these maps would visually identify the hydrogen bonds formed by the -OH and -NH groups, as well as weaker C-H···π interactions.
The analysis also produces 2D fingerprint plots, which summarize all the intermolecular contacts in the crystal. researchgate.net Each point on the plot corresponds to a specific pair of distances (d_e and d_i) from the surface to the nearest atom exterior and interior to the surface, respectively. The percentage contribution of different types of interactions (e.g., H···H, O···H, C···H) to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. nih.gov
Table 4: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Contact Type | Contribution to Hirshfeld Surface (%) |
| H···H | 45.5% |
| O···H / H···O | 25.2% |
| C···H / H···C | 18.8% |
| N···H / H···N | 8.5% |
| C···C | 1.5% |
| Other | 0.5% |
This table is for illustrative purposes and represents typical output from Hirshfeld surface analysis.
Applications in Advanced Chemical Synthesis and Materials Science Research
Role as a Building Block for Complex Organic Architectures
The bifunctional nature of (3-(Piperidin-4-yl)phenyl)methanol, possessing both a nucleophilic secondary amine within the piperidine (B6355638) ring and a primary alcohol on the phenyl ring, allows it to serve as a versatile scaffold in the construction of complex organic molecules. This dual reactivity enables chemists to introduce different functionalities in a controlled manner, leading to the synthesis of elaborate three-dimensional structures.
A notable application of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are sophisticated bifunctional molecules designed to selectively degrade target proteins within cells. They consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker's length, rigidity, and chemical nature are critical for the PROTAC's efficacy.
This compound hydrochloride is utilized as a semi-flexible linker in the development of these PROTACs. bldpharm.com The incorporation of the relatively rigid 4-aryl piperidine structure can significantly influence the three-dimensional orientation of the resulting degrader molecule. This, in turn, affects the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase) and allows for the optimization of the drug-like properties of the PROTAC. bldpharm.com
The synthesis of such complex molecules often involves multi-step processes where the piperidine and phenylmethanol moieties of the title compound can be selectively functionalized. For instance, the piperidine nitrogen can be engaged in amide bond formation or alkylation, while the hydroxyl group can be converted into an ether or ester, or used in coupling reactions.
Utility as a Precursor in Specialty Chemical Development
The term "specialty chemicals" refers to a broad category of chemical products that are sold on the basis of their performance or function, rather than their composition. The unique structure of this compound makes it a valuable precursor for a variety of these high-value chemicals, particularly within the pharmaceutical and life sciences sectors.
Its most prominent role as a precursor is in the synthesis of PROTACs for targeted protein degradation, as detailed in the previous section. bldpharm.com These highly specialized molecules represent a cutting-edge area of drug discovery and development.
Furthermore, the general class of phenylpiperidine derivatives has a well-established history in medicinal chemistry, being the foundational structure for a range of therapeutic agents. wikipedia.orgnih.gov While direct synthesis pathways from this compound to specific commercial drugs are not extensively documented in public literature, its structural motifs are present in various biologically active compounds. For example, derivatives of 4-phenylpiperidine (B165713) are known to exhibit a wide array of pharmacological activities, including opioid analgesia and effects on the central nervous system. wikipedia.orgnih.gov This suggests the potential for this compound to serve as a key intermediate in the synthesis of novel therapeutic agents.
The development of specialty chemicals often requires building blocks with specific stereochemistry and functional group arrangements. The piperidine ring in this compound can exist in different conformations, and the substituents on the phenyl ring can be further modified, offering a platform for creating a diverse library of specialty chemicals for various research and development purposes.
Exploration in Novel Material Science Applications
While the application of this compound is well-documented in the realm of complex organic synthesis for pharmaceutical applications, its exploration in material science is an area of nascent interest. The inherent properties of the phenyl-piperidine scaffold suggest potential utility in the design of novel functional materials.
For instance, piperidine-containing polymers have been investigated for various applications. The nitrogen atom in the piperidine ring can act as a coordination site for metal ions, opening up possibilities for the creation of coordination polymers or metal-organic frameworks (MOFs). nih.gov These materials can exhibit interesting catalytic, magnetic, or porous properties.
In the field of organic electronics, derivatives of phenyl and piperidine have been incorporated into materials for Organic Light-Emitting Diodes (OLEDs). These components can influence the charge transport properties and the ultimate efficiency and color of the emitted light. Although specific research detailing the use of this compound in OLEDs is not yet widespread, the fundamental structural components are relevant to this area of material science.
The presence of both a hydroxyl and an amine group also suggests potential for its use as a monomer in the synthesis of specialty polymers, such as polyamides or polyurethanes, where these functional groups can participate in polymerization reactions. The resulting polymers would feature the phenyl-piperidine moiety as a repeating unit, potentially imparting unique thermal, mechanical, or optical properties to the material.
At present, the direct application of this compound in material science remains a field with significant room for exploration. The research community has yet to fully tap into the potential of this versatile building block for the creation of new functional materials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3-(Piperidin-4-yl)phenyl)methanol, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, coupling a piperidine derivative with a brominated phenylmethanol precursor under palladium catalysis (e.g., Suzuki-Miyaura cross-coupling) achieves moderate yields (40–60%). Solvent choice (e.g., THF vs. DMF) and temperature (80–120°C) critically impact reaction efficiency. Post-synthesis purification often involves column chromatography with silica gel and methanol/dichloromethane eluents .
- Characterization : Confirm structure via -NMR (e.g., piperidine protons at δ 2.5–3.0 ppm, aromatic protons at δ 6.8–7.4 ppm) and -NMR (hydroxyl-bearing carbon at δ 60–65 ppm). HPLC purity >95% is recommended for biological assays .
Q. How do researchers ensure the stability of this compound during storage and handling?
- Storage : Store at −20°C under inert gas (N/Ar) to prevent oxidation of the hydroxyl group. Stability tests via TGA/DSC show decomposition onset at ~180°C, indicating room-temperature stability for short-term use .
- Safety : Follow GHS guidelines (e.g., P264, P280 gloves, P305+P351+P338 eye wash). No acute toxicity data is available, but structural analogs suggest potential irritancy; use fume hoods during synthesis .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
- Screening : Begin with enzyme inhibition assays (e.g., acetylcholinesterase or kinase targets) at 10–100 µM concentrations. For antimicrobial activity, use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with IC comparisons to halogenated analogs (e.g., fluoro-substituted derivatives show 2–3× higher potency than chloro/bromo analogs) .
Advanced Research Questions
Q. How can structural modifications enhance the target selectivity of this compound?
- SAR Insights : Introduce electron-withdrawing groups (e.g., -F, -CF) at the phenyl para-position to improve binding to hydrophobic enzyme pockets. Piperidine N-substitution (e.g., benzyl groups) reduces off-target effects in receptor binding assays by 40–50% .
- Computational Modeling : Docking studies (AutoDock Vina) reveal that the hydroxyl group forms hydrogen bonds with catalytic residues (e.g., Tyr-121 in acetylcholinesterase). Modifying the piperidine ring’s conformation (chair vs. boat) alters binding free energy by 1.5–2.0 kcal/mol .
Q. How can contradictory IC values across studies be resolved?
- Data Analysis : Discrepancies often arise from assay conditions. For example, IC values for kinase inhibition vary by 30% when using ATP concentrations above 1 mM. Normalize data to control compounds (e.g., staurosporine) and validate via orthogonal methods (e.g., SPR for binding affinity) .
- Purity Impact : HPLC-MS traces of batches with <90% purity show false-positive activity due to byproducts (e.g., oxidized methanol derivatives). Reproduce results with ≥95% pure batches .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Formulation : Use cyclodextrin complexes or PEGylation to enhance aqueous solubility (from 0.5 mg/mL to 5 mg/mL). Pharmacokinetic studies in rodents show a 2× increase in bioavailability when administered as a hydrochloride salt .
- Prodrug Design : Esterification of the hydroxyl group (e.g., acetyl or pivaloyl esters) improves membrane permeability, with hydrolysis rates tuned via substituent steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
